molecular formula C22H20ClNO2S B6117110 4-(4-chlorophenyl)-1-[(5-phenyl-2-thienyl)carbonyl]-4-piperidinol

4-(4-chlorophenyl)-1-[(5-phenyl-2-thienyl)carbonyl]-4-piperidinol

Cat. No.: B6117110
M. Wt: 397.9 g/mol
InChI Key: RLVUJAXMLOMLLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenyl)-1-[(5-phenyl-2-thienyl)carbonyl]-4-piperidinol, also known as CP-47,497, is a synthetic cannabinoid. It was first synthesized in 1979 by Pfizer, Inc. as part of a research program aimed at developing new analgesic drugs. CP-47,497 has been found to have a high affinity for the cannabinoid receptor CB1, and is therefore classified as a CB1 agonist.

Mechanism of Action

4-(4-chlorophenyl)-1-[(5-phenyl-2-thienyl)carbonyl]-4-piperidinol is a CB1 agonist, which means that it binds to and activates CB1 receptors. CB1 receptors are found in the brain and are involved in a variety of physiological processes, including pain, appetite, memory, and addiction. When this compound binds to CB1 receptors, it activates a signaling pathway that leads to a decrease in the release of neurotransmitters such as glutamate and GABA. This results in a decrease in neuronal activity, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to have analgesic properties, meaning that it can reduce pain. It has also been shown to have appetite-stimulating properties, meaning that it can increase appetite. This compound has also been shown to have memory-impairing effects, meaning that it can impair memory. Additionally, this compound has been shown to have addictive properties, meaning that it can lead to addiction.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-chlorophenyl)-1-[(5-phenyl-2-thienyl)carbonyl]-4-piperidinol in lab experiments is that it is a highly potent CB1 agonist, which means that it can be used at very low concentrations. This makes it a useful tool for studying the endocannabinoid system. However, one limitation of using this compound in lab experiments is that it is a synthetic cannabinoid, which means that it may not accurately reflect the effects of natural cannabinoids on the body.

Future Directions

There are many future directions for research on 4-(4-chlorophenyl)-1-[(5-phenyl-2-thienyl)carbonyl]-4-piperidinol. One area of research is the potential therapeutic uses of this compound, particularly in the treatment of pain and appetite disorders. Another area of research is the development of new CB1 agonists that have fewer side effects than this compound. Additionally, research is needed to better understand the mechanisms of action of this compound and other cannabinoids, as well as the potential long-term effects of cannabinoid use on the body.

Synthesis Methods

4-(4-chlorophenyl)-1-[(5-phenyl-2-thienyl)carbonyl]-4-piperidinol can be synthesized by a multi-step process. The first step involves the reaction of 4-chlorobenzaldehyde with 2-thiophenecarboxylic acid to form 4-(4-chlorophenyl)-2-thiophenecarboxaldehyde. The second step involves the reaction of this intermediate with piperidine to form 4-(4-chlorophenyl)-1-(2-thienyl)-4-piperidinol. The final step involves the reaction of this intermediate with benzoyl chloride to form this compound.

Scientific Research Applications

4-(4-chlorophenyl)-1-[(5-phenyl-2-thienyl)carbonyl]-4-piperidinol has been used extensively in scientific research as a tool to study the endocannabinoid system. It has been used to investigate the role of CB1 receptors in various physiological processes, including pain, appetite, memory, and addiction. This compound has also been used to study the effects of cannabinoids on the brain, including the mechanisms of action of cannabinoids and the potential therapeutic uses of cannabinoids.

Properties

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(5-phenylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO2S/c23-18-8-6-17(7-9-18)22(26)12-14-24(15-13-22)21(25)20-11-10-19(27-20)16-4-2-1-3-5-16/h1-11,26H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVUJAXMLOMLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC=C(S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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